molecular formula C31H40N6O5 B605088 [7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate CAS No. 1831135-46-6

[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B605088
CAS No.: 1831135-46-6
M. Wt: 576.69
InChI Key: YHRQLTHMALGXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abc44 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the imidazo[1,5-a]pyrazine core and subsequent functionalization to introduce the piperazine and piperidinyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of Abc44 follows similar synthetic routes but on a larger scale. The process involves the use of preparative high-performance liquid chromatography (prep-HPLC) to isolate and purify the compound from complex mixtures. This method ensures that the final product meets the required purity standards of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Abc44 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products

Scientific Research Applications

Abc44 has a wide range of applications in scientific research, including:

Mechanism of Action

Abc44 exerts its effects by selectively inhibiting palmitoyl-protein thioesterase 1 (PPT-1). This enzyme is involved in the depalmitoylation of proteins, a process critical for the regulation of protein function and localization. By inhibiting PPT-1, Abc44 disrupts this process, leading to altered cellular functions. The molecular targets and pathways involved include the modification of serine hydrolase activity, which plays a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Abc44 stands out due to its high purity (≥98% HPLC) and its potent, selective inhibition of PPT-1. This specificity makes it a valuable tool in research focused on enzyme regulation and potential therapeutic applications .

Properties

CAS No.

1831135-46-6

Molecular Formula

C31H40N6O5

Molecular Weight

576.69

IUPAC Name

[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C31H40N6O5/c1-41-27-9-7-26(8-10-27)34-16-18-35(19-17-34)31(40)42-37-29(38)28-23-33(15-20-36(28)30(37)39)22-25-11-13-32(14-12-25)21-24-5-3-2-4-6-24/h2-10,25,28H,11-23H2,1H3

InChI Key

YHRQLTHMALGXOG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)ON3C(=O)C4CN(CCN4C3=O)CC5CCN(CC5)CC6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABC44;  ABC-44;  ABC 44; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate
Reactant of Route 2
[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate
Reactant of Route 3
[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate
Reactant of Route 4
[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate
Reactant of Route 5
[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate
Reactant of Route 6
[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.